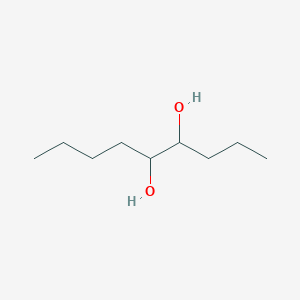

Nonane-4,5-diol

Beschreibung

Nonane-4,5-diol (C₉H₂₀O₂) is a linear aliphatic diol with hydroxyl groups positioned at the 4th and 5th carbons of a nine-carbon chain. Aliphatic diols are characterized by their solubility in polar solvents, hydrogen-bonding capacity, and applications ranging from industrial solvents to pharmaceutical intermediates. The extended carbon chain of Nonane-4,5-diol likely confers higher lipophilicity compared to shorter-chain diols, influencing its solubility, melting/boiling points, and biological interactions .

Eigenschaften

CAS-Nummer |

58159-12-9 |

|---|---|

Molekularformel |

C9H20O2 |

Molekulargewicht |

160.25 g/mol |

IUPAC-Name |

nonane-4,5-diol |

InChI |

InChI=1S/C9H20O2/c1-3-5-7-9(11)8(10)6-4-2/h8-11H,3-7H2,1-2H3 |

InChI-Schlüssel |

IQOFOAJECLOAGR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(CCC)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nonane-4,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of nonane using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction typically occurs under mild conditions, with the diol being formed as the major product.

Industrial Production Methods: In an industrial setting, the production of Nonane-4,5-diol may involve the catalytic hydrogenation of nonane-4,5-dione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the diol.

Analyse Chemischer Reaktionen

Types of Reactions: Nonane-4,5-diol undergoes various chemical reactions, including:

Reduction: Reduction of nonane-4,5-dione back to Nonane-4,5-diol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups in Nonane-4,5-diol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: Nonane-4,5-dione

Reduction: Nonane-4,5-diol

Substitution: Chlorinated derivatives of Nonane-4,5-diol

Wissenschaftliche Forschungsanwendungen

Nonane-4,5-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its diol functionality makes it a valuable building block in organic synthesis.

Biology: Nonane-4,5-diol can be used in the study of enzyme-catalyzed reactions involving diols. It serves as a model compound for understanding the behavior of diols in biological systems.

Medicine: Research into Nonane-4,5-diol’s potential therapeutic properties is ongoing. It may have applications in drug development due to its ability to interact with biological molecules.

Industry: Nonane-4,5-diol is used in the production of polymers and other materials. Its hydroxyl groups allow it to participate in polymerization reactions, leading to the formation of various polymeric materials.

Wirkmechanismus

The mechanism by which Nonane-4,5-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the action of oxidizing agents. In biological systems, Nonane-4,5-diol may interact with enzymes that catalyze the oxidation or reduction of diols, affecting metabolic pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Linear Aliphatic Diols

Pentane-1,5-diol (C₅H₁₂O₂)

- Structure : Linear 5-carbon chain with terminal hydroxyl groups.

- Key Properties :

- Applications : Used in cosmetics, drug delivery systems, and as a humectant.

- Comparison with Nonane-4,5-diol: Nonane-4,5-diol’s longer chain may reduce water solubility but enhance lipid membrane penetration. Likely higher boiling point (~300–330°C estimated) due to increased molecular weight.

1,5-Pentanediol Derivatives (e.g., 2-Methylpentane-1,5-diol)

- Structure : Branched 5-carbon chain with hydroxyl groups at positions 1 and 3.

- Key Properties :

- Methyl branching reduces symmetry, lowering melting point compared to linear analogs.

- Exhibits antimicrobial activity and is used in deodorants and coatings .

- Comparison: Nonane-4,5-diol’s linear structure may offer better crystallinity and thermal stability than branched analogs.

Branched Aliphatic Diols

2-Methyl-4-propylpentane-1,5-diol (C₉H₂₀O₂)

- Structure : 7-carbon branched diol with methyl and propyl substituents.

- Key Properties :

- Enhanced steric hindrance reduces reactivity in hydrogen-bonding interactions.

- Used in specialty chemicals and polymer synthesis .

Aromatic and Heterocyclic Diols

Quinoxaline-2,5-diol (C₈H₆N₂O₂)

- Structure : Aromatic heterocycle with hydroxyl groups at positions 2 and 4.

- Key Properties :

- Serves as a precursor for antimicrobial and anticancer agents due to its planar, conjugated structure .

- Melting point: ~250°C; low water solubility.

- Comparison: Nonane-4,5-diol’s aliphatic structure lacks aromaticity, reducing its electronic interactions but improving flexibility for membrane integration.

Quinoline-4,5-diol (C₉H₇NO₂)

- Structure : Aromatic bicyclic system with hydroxyl groups.

- Key Properties :

- Demonstrates antiviral and enzyme-inhibitory activities .

- Higher thermal stability (melting point >300°C) compared to aliphatic diols.

- Comparison: Nonane-4,5-diol’s lack of aromatic rings may limit its use in targeting specific biological receptors but improve biodegradability.

Cyclic and Functionalized Diols

2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol (C₈H₁₆O₄)

- Structure : Cyclic dioxane ring with hydroxyl and methyl groups.

- Key Properties :

- High thermal stability (melting point ~150°C) and resistance to decomposition.

- Used in flavoring agents and as a chiral ligand in asymmetric synthesis .

- Comparison: Nonane-4,5-diol’s linear chain offers greater conformational flexibility, which may be advantageous in solvent applications.

Data Tables

Table 1: Physical and Chemical Properties of Selected Diols

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| Nonane-4,5-diol* | C₉H₂₀O₂ | ~300–330 (est.) | ~80–90 (est.) | Low | Solvents, intermediates |

| Pentane-1,5-diol | C₅H₁₂O₂ | 242 | -50 | High | Drug delivery, cosmetics |

| 2-Methylpentane-1,5-diol | C₆H₁₄O₂ | 230 | -30 | Moderate | Antimicrobial agents |

| Quinoxaline-2,5-diol | C₈H₆N₂O₂ | N/A | 250 | Low | Pharmaceuticals |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.